

Introduction: The Imperative for Unambiguous Structural Elucidation

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Compound of Interest

Compound Name: *3-(3-Nitrophenoxy)azetidine hydrochloride*

Cat. No.: *B566798*

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In the landscape of modern drug discovery and materials science, azetidine derivatives are recognized as valuable scaffolds and building blocks due to their unique conformational properties and synthetic versatility.[1] **3-(3-Nitrophenoxy)azetidine hydrochloride** is a compound of interest, combining the strained four-membered azetidine ring with a nitrophenoxy moiety—a common feature in pharmacologically active molecules. Its hydrochloride salt form enhances solubility and stability, making it a practical precursor in synthetic chemistry.

The precise three-dimensional arrangement of atoms in such a molecule is not merely an academic detail; it is the primary determinant of its chemical reactivity, physical properties, and, ultimately, its biological activity. Therefore, an unambiguous and rigorous structural characterization is a prerequisite for its rational application in any research or development context.[2]

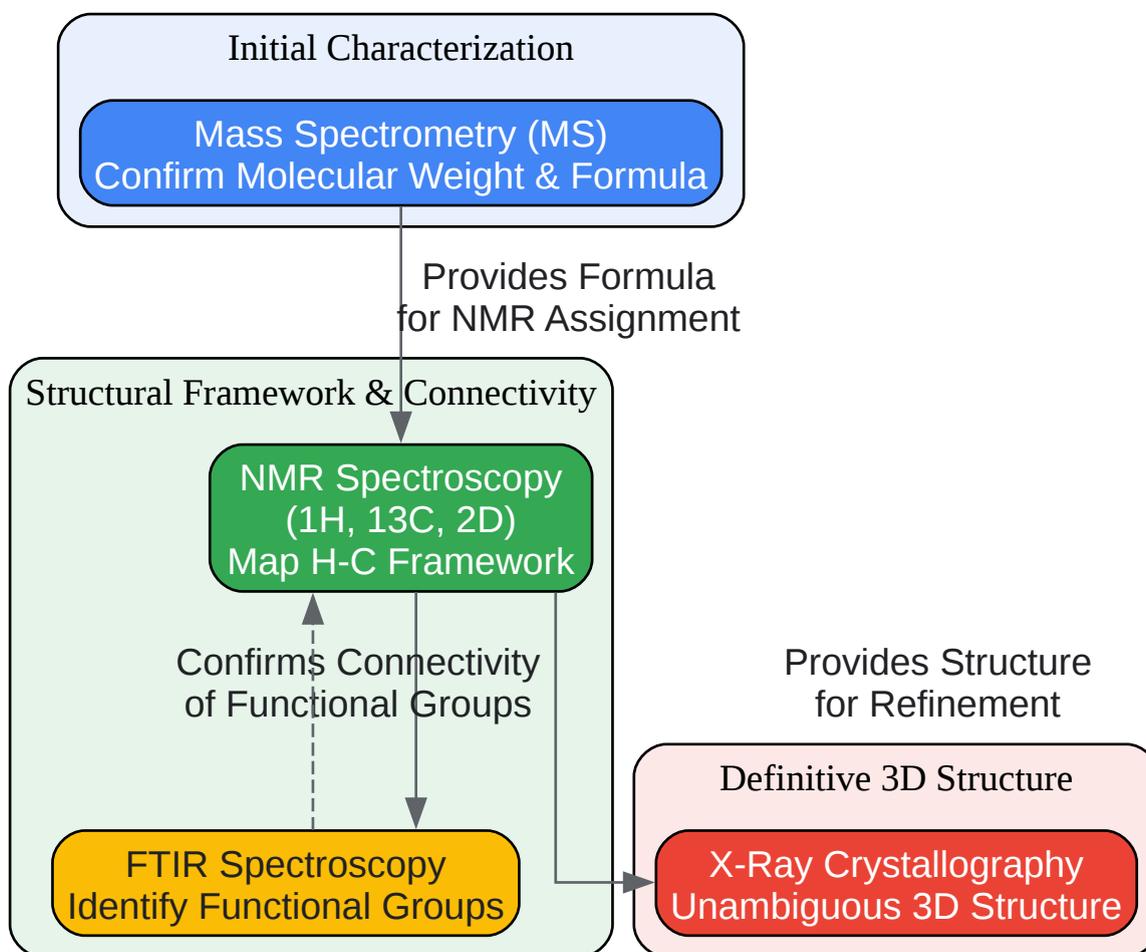
This guide provides a comprehensive, multi-technique approach to the structural analysis of **3-(3-Nitrophenoxy)azetidine hydrochloride**. As a Senior Application Scientist, my objective is not to present a rigid sequence of steps but to articulate a logical and self-validating analytical workflow. We will explore not only how to perform the analysis but why specific techniques are chosen and how their results are synergistically integrated to construct a complete and irrefutable structural portrait of the molecule.

Molecular Overview and Analytical Strategy

Chemical Identity:

- Systematic Name: 3-(3-nitrophenoxy)azetidine;hydrochloride[3]
- Molecular Formula: C₉H₁₁ClN₂O₃[3]
- Key Features:
 - Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom.
 - Nitrophenoxy Group: An aromatic phenyl ring substituted with a nitro group (NO₂) and connected to the azetidine ring via an ether linkage.
 - Hydrochloride Salt: The azetidinium nitrogen is protonated and associated with a chloride counter-ion, a common strategy to improve compound handling and aqueous solubility.[4]

Our analytical strategy is predicated on the principle of orthogonal verification, where each technique provides unique and complementary data. We begin with methods that confirm mass and elemental composition, proceed to delineate the covalent bonding framework, and culminate in the definitive determination of the three-dimensional structure.



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Caption: Integrated workflow for structural elucidation.

Section 1: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: The logical first step in analyzing any novel compound is to confirm its elemental composition. HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the confident determination of its molecular formula. For a hydrochloride salt, we typically analyze the free base, as the HCl is lost in the gas phase under common ionization conditions like Electrospray Ionization (ESI).

Experimental Protocol: ESI-HRMS

- **Sample Preparation:** Dissolve ~1 mg of **3-(3-Nitrophenoxy)azetidine hydrochloride** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). Dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an ESI source.
- **Ionization Mode:** Set the ESI source to positive ion mode. The azetidine nitrogen is basic and will readily accept a proton to form the $[M+H]^+$ ion, where 'M' is the free base.
- **Infusion:** Introduce the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 100-400 amu), ensuring sufficient resolution (>10,000 FWHM) to achieve high mass accuracy.
- **Calibration:** Ensure the instrument is calibrated with a known standard immediately prior to the analysis to guarantee mass accuracy below 5 ppm.

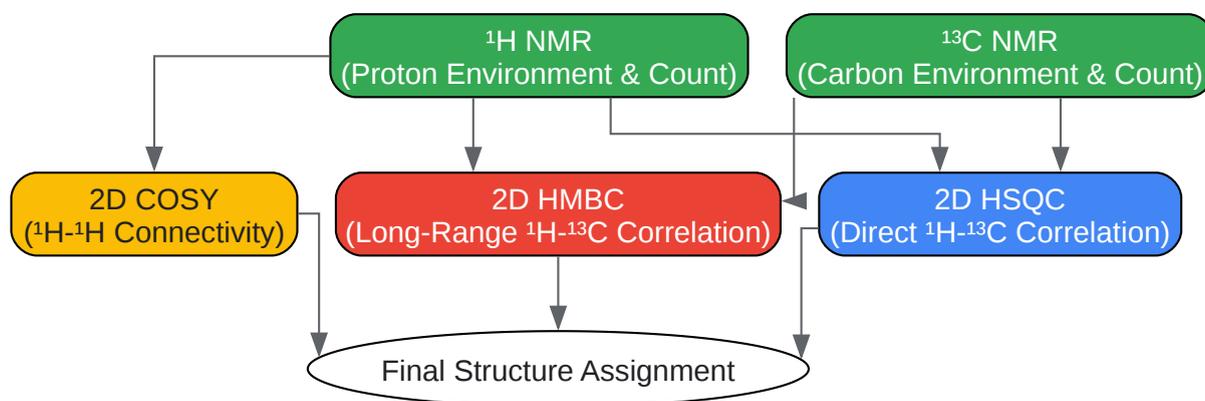
Data Presentation: Expected HRMS Data

Species	Molecular Formula (Free Base)	Calculated Monoisotopic Mass (Da)	Observed m/z ($[M+H]^+$)
Parent Compound	C ₉ H ₁₀ N ₂ O ₃	194.0691	195.0764

Trustworthiness & Interpretation: The observation of an ion with an m/z of 195.0764 (± 5 ppm) provides very strong evidence for the presence of the protonated free base of our target compound. Further analysis using tandem MS (MS/MS) can induce fragmentation, providing valuable structural clues.^[5] In a product ion scan, the precursor ion (m/z 195.0764) is selected and fragmented.^[5] Predicted fragmentation patterns for phenoxy compounds often involve cleavage of the ether bond.^{[6][7]}

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[8] A suite of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity, leaving no ambiguity in the covalent structure.



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Caption: Logical workflow for NMR-based analysis.

Experimental Protocol: Comprehensive NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or D_2O , chosen for solubility). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not using a solvent with a residual peak as a reference.
- **^1H NMR:** Acquire a standard one-dimensional proton spectrum. This will reveal the number of unique proton environments, their integration (ratio), and their splitting patterns (coupling).
- **$^{13}\text{C}\{^1\text{H}\}$ NMR:** Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
- **2D COSY (Correlation Spectroscopy):** This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is essential for tracing out spin systems within the molecule (e.g., the protons on the azetidine ring and the aromatic protons).[9]

- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, definitively linking the ^1H and ^{13}C assignments.[1]
- 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is the key to connecting the different structural fragments, for example, linking the azetidine ring protons to the phenoxy carbon.

Data Presentation: Predicted NMR Assignments (in DMSO- d_6)

Position	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)	Key HMBC Correlations (H to C)
Azetidine CH_2 (2,4)	~4.3 - 4.5 (m, 4H)	~55-60	CH_2 (2,4) \rightarrow CH (3); CH_2 (2,4) \rightarrow C (phenoxy C-O)
Azetidine CH (3)	~5.2 - 5.4 (m, 1H)	~65-70	CH (3) \rightarrow CH_2 (2,4)
Azetidine NH_2^+	~9.0 - 10.0 (br s, 2H)	-	NH_2^+ \rightarrow CH_2 (2,4)
Phenyl H-2	~7.9 - 8.1 (d)	~125-130	H-2 \rightarrow C-4, C-6, C (phenoxy C-O)
Phenyl H-4	~7.8 - 8.0 (dd)	~120-125	H-4 \rightarrow C-2, C-6, C- NO_2
Phenyl H-5	~7.6 - 7.8 (t)	~130-135	H-5 \rightarrow C-3 (C- NO_2), C-1 (C-O)
Phenyl H-6	~7.5 - 7.7 (d)	~115-120	H-6 \rightarrow C-2, C-4, C (phenoxy C-O)
Phenyl C-1 (C-O)	-	~155-160	H-2, H-6, Azetidine CH (3) \rightarrow C-1
Phenyl C-3 (C- NO_2)	-	~148-150	H-2, H-4 \rightarrow C-3

Note: Chemical shifts for azetidine rings can be complex and are highly dependent on substitution and protonation state.^{[1][9]}

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and highly effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). For **3-(3-Nitrophenoxy)azetidine hydrochloride**, FTIR will provide direct evidence for the nitro group, the aromatic ring, the ether linkage, and the protonated amine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Scan the mid-IR range (4000-400 cm^{-1}). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is ready for interpretation.

Data Presentation: Characteristic FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Reference
~3000-2700	N-H Stretch (broad)	Azetidinium (R ₂ NH ₂ ⁺)	[10]
~3100-3000	C-H Stretch	Aromatic C-H	
~2980-2850	C-H Stretch	Aliphatic C-H (Azetidine)	
~1530 & ~1350	Asymmetric & Symmetric Stretch	**Aromatic Nitro (Ar-NO ₂) **	[11][12]
~1600 & ~1475	C=C Stretch	Aromatic Ring	
~1250	C-O Stretch (Aryl-Alkyl Ether)	Ar-O-C	[13]
~1100	C-N Stretch	Azetidine	[14]

Trustworthiness & Interpretation: The presence of two strong, sharp bands around 1530 cm⁻¹ and 1350 cm⁻¹ is a highly reliable diagnostic indicator for the nitro group.[11][15] The broad absorption in the 3000-2700 cm⁻¹ region is characteristic of the N-H stretching in a secondary amine salt, confirming the hydrochloride form.

Section 4: Single-Crystal X-Ray Diffraction (SC-XRD)

Expertise & Rationale: While the combination of MS and NMR provides the covalent structure, only SC-XRD can deliver an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[16] This technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding involving the chloride ion) can be determined with exceptional accuracy.[10][16]

Experimental Protocol: SC-XRD Analysis

- Crystal Growth (The Critical Step): High-quality single crystals are paramount.
 - Method: Slow evaporation is a common starting point. Dissolve the compound to saturation in various solvents or solvent mixtures (e.g., methanol, ethanol/water, acetone).

- Setup: Loosely cap the vial and leave it in a vibration-free environment for several days to weeks.
- Goal: To obtain well-formed, transparent crystals of sufficient size (~0.1-0.3 mm).
- Crystal Mounting: Using a microscope, select a suitable crystal and mount it on a goniometer head.
- Data Collection:
 - Place the mounted crystal in a single-crystal X-ray diffractometer.
 - A stream of cold nitrogen (~100 K) is used to minimize thermal motion and radiation damage.
 - The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a diffraction pattern at hundreds of different orientations.
- Structure Solution and Refinement:
 - The collected diffraction data is processed to determine the unit cell dimensions and space group.
 - Specialized software is used to solve the phase problem and generate an initial electron density map, revealing the atomic positions.
 - The structural model is then refined against the experimental data to yield the final, highly accurate atomic coordinates.

Data Interpretation: The output is a crystallographic information file (CIF) containing the atomic coordinates, which can be visualized. The analysis will confirm:

- The connectivity previously deduced by NMR.
- The protonation site (the azetidine nitrogen).
- The precise geometry of the azetidine ring (puckering) and the orientation of the nitrophenoxy substituent.

- The hydrogen bonding network, showing how the azetidinium protons interact with the chloride anion and potentially other molecules in the crystal lattice.[17]

Summary & Conclusion

The structural elucidation of **3-(3-Nitrophenoxy)azetidinium hydrochloride** is achieved through a synergistic application of modern analytical techniques. High-Resolution Mass Spectrometry confirms the elemental composition. A comprehensive suite of 1D and 2D NMR experiments maps the complete covalent framework. FTIR spectroscopy provides rapid and definitive identification of key functional groups, most notably the aromatic nitro group. Finally, Single-Crystal X-Ray Diffraction serves as the ultimate arbiter, providing an exact three-dimensional atomic structure in the solid state. Following this multi-faceted workflow ensures a self-validating and unambiguous characterization, providing the foundational knowledge required for any subsequent application of this compound in research and development.

Safety & Handling

While a specific safety data sheet for this exact compound is not available, data from analogous structures such as other nitrophenyl and azetidinium hydrochloride derivatives suggest that appropriate precautions should be taken.[18][19][20][21]

- Handling: Use in a well-ventilated area or fume hood. Avoid generating dust.[18]
- Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[18]
- Hazards: May cause skin, eye, and respiratory irritation.[19][22] Harmful if swallowed.

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